molecular formula C10H13FO2 B2387414 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 1781198-47-7

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2387414
CAS No.: 1781198-47-7
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It is a fluorinated aromatic alcohol, characterized by the presence of a fluoro and methoxy group on the benzene ring, along with a propanol side chain. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-methylphenyl)propan-1-ol
  • 2-(2-Fluoro-4-chlorophenyl)propan-1-ol
  • 2-(2-Fluoro-4-nitrophenyl)propan-1-ol

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its stability and solubility, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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